molecular formula C12H19NO4S B2652344 (4-Cyclohexylphenyl)amine sulfate CAS No. 1185710-32-0

(4-Cyclohexylphenyl)amine sulfate

Cat. No.: B2652344
CAS No.: 1185710-32-0
M. Wt: 273.35
InChI Key: NDHMBEWVYOMVPC-UHFFFAOYSA-N
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Description

(4-Cyclohexylphenyl)amine sulfate (B86663), while not a household name, represents a class of compounds that are fundamental to progress in specialized areas of chemistry. Its significance lies in its structure, which serves as a scaffold for building larger, more functional molecules. The study of this and related compounds allows researchers to delve into the principles of molecular design and synthesis.

In the realm of organic chemistry, (4-Cyclohexylphenyl)amine and its derivatives are valuable as building blocks. The amine group is a reactive handle that allows for the attachment of various other chemical groups, leading to the creation of a wide array of new substances. For instance, derivatives of cyclohexylphenylamine have been investigated in the synthesis of novel inhibitors for enzymes implicated in disease, such as dihydroorotate (B8406146) dehydrogenase. nih.gov

In materials chemistry, the rigid cyclohexylphenyl group can be incorporated into polymers and other materials to influence their physical properties. The study of iron nanoparticles has shown that ligands derived from cyclohexylphenylamine can play a role in the stabilization and surface properties of these nanomaterials, which have potential applications in catalysis and data storage. researchgate.net

The academic significance of (4-Cyclohexylphenyl)amine sulfate stems from its straightforward yet informative structure. It allows for the study of how the electronic properties of the aromatic amine are influenced by the non-aromatic cyclohexyl group. The sulfate salt form enhances its stability and solubility in certain solvents, making it easier to handle and use in various chemical reactions. ontosight.ai The parent compound, 4-cyclohexylaniline (B1222870), serves as a model for understanding the reactivity of aromatic amines in processes like reductive amination. dergipark.org.tr

The compound's structure, featuring both a saturated carbocyclic ring and an aromatic amine, provides a platform for investigating structure-activity relationships. By modifying the cyclohexyl or phenyl rings, or by reacting the amine group, chemists can systematically tune the properties of the resulting molecules. This is a fundamental practice in fields like medicinal chemistry, where such modifications can lead to the discovery of new therapeutic agents. nih.gov

Current research involving the (4-cyclohexylphenyl)amine moiety points towards its continued use in the development of new pharmaceuticals and functional materials. The exploration of its derivatives as anticancer agents is an active area of investigation. For example, cyclohexylphenyl-chloroethyl urea (B33335) (CCEU) has shown activity against a range of tumor cells. nih.gov

Future prospects for this compound and its derivatives are likely to expand as our understanding of its chemical versatility grows. Its role as an intermediate in the synthesis of complex molecules, such as quinoline (B57606) derivatives with potential biological activity, highlights its importance. nih.gov The development of more efficient synthetic methods, including microwave-assisted procedures for reactions involving anilines, will further facilitate the exploration of new compounds based on this scaffold. bath.ac.uk As research progresses, it is anticipated that this chemical will find applications in an even broader range of scientific and industrial fields.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₉NO₄S
Molecular Weight 273.35 g/mol
IUPAC Name 4-cyclohexylaniline;sulfuric acid
CAS Number 1185710-32-0
Appearance Solid
Melting Point 53-56 °C sigmaaldrich.com
Boiling Point 166 °C sigmaaldrich.com

Physicochemical Properties of 4-Cyclohexylaniline (Parent Compound)

PropertyValue
Molecular Formula C₁₂H₁₇N
Molecular Weight 175.27 g/mol
CAS Number 6373-50-8
Appearance Liquid
Boiling Point 291-293 °C
Density 0.998 g/mL

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclohexylaniline;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.H2O4S/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10;1-5(2,3)4/h6-10H,1-5,13H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHMBEWVYOMVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Chemical Reactivity and Transformations

Reaction Mechanism Studies of Functionalization and Derivatization

The functionalization and derivatization of (4-Cyclohexylphenyl)amine sulfate involve various reaction pathways, each with unique mechanisms and product outcomes.

The oxidation of (4-Cyclohexylphenyl)amine can lead to a variety of products, depending on the oxidizing agent and reaction conditions. The amine group is susceptible to oxidation, which can result in the formation of nitroso, nitro, and polymeric species. The cyclohexyl and phenyl rings can also undergo oxidation, although this typically requires more stringent conditions.

Oxidizing AgentPotential Products
Peroxides (e.g., H2O2)N-oxides, hydroxylamines
Permanganates (e.g., KMnO4)Nitro compounds, quinones
Dichromates (e.g., K2Cr2O7)Polymeric aniline-type materials

Under photochemical conditions, (4-Cyclohexylphenyl)amine can undergo hydrogen abstraction reactions. The C-H bonds on the cyclohexyl ring are particularly susceptible to abstraction by photo-excited species, leading to the formation of radical intermediates. These radicals can then participate in a variety of subsequent reactions, including dimerization, polymerization, and reaction with solvent molecules.

While less common, rearrangement reactions involving the phenyl and cyclohexyl groups can occur under specific catalytic or thermal conditions. These reactions can lead to the formation of isomers with different substitution patterns on the aromatic ring or rearrangement of the cyclohexyl ring itself.

Stereochemical Aspects in Synthetic and Transformative Reactions

The stereochemistry of the cyclohexyl group can influence the outcome of reactions involving (4-Cyclohexylphenyl)amine. The chair conformation of the cyclohexyl ring, with its axial and equatorial positions, can lead to stereoselective reactions. For instance, reactions at the benzylic position (the carbon atom of the cyclohexyl ring attached to the phenyl group) can exhibit a preference for attack from either the axial or equatorial face, depending on the steric and electronic environment.

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. For (4-Cyclohexylphenyl)amine sulfate (B86663), which is composed of a 4-cyclohexylphenylammonium cation and a sulfate anion, NMR provides detailed information about the hydrogen and carbon environments.

Protonation of the amine group to form the ammonium (B1175870) salt induces significant changes in the NMR spectrum compared to the free amine, 4-cyclohexylaniline (B1222870). The electron-withdrawing effect of the -NH₃⁺ group causes a downfield shift (deshielding) of the aromatic protons, particularly those ortho and para to the ammonium group. Similarly, the N-H protons of the ammonium salt are significantly shifted downfield, typically appearing in the δ 8-9 ppm range in DMSO, and are often broadened due to quadrupolar effects and chemical exchange. organicchemistrydata.org

Predicted ¹H and ¹³C NMR Data

Based on known data for 4-cyclohexylaniline and the predictable effects of protonation, the following tables outline the expected chemical shifts for (4-Cyclohexylphenyl)amine sulfate in a common NMR solvent like DMSO-d₆. nih.govdoi.orgrsc.org

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6' (Aromatic)~7.3-7.5d~8.5
H-3', H-5' (Aromatic)~7.2-7.4d~8.5
NH₃⁺~8.0-9.0br s-
H-1 (Cyclohexyl)~2.4-2.6tt~12.0, 3.5
H-2, H-6 (Cyclohexyl, ax)~1.2-1.4m-
H-2, H-6 (Cyclohexyl, eq)~1.7-1.9m-
H-3, H-5 (Cyclohexyl, ax)~1.1-1.3m-
H-3, H-5 (Cyclohexyl, eq)~1.6-1.8m-
H-4 (Cyclohexyl, ax)~1.2-1.4m-
H-4 (Cyclohexyl, eq)~1.7-1.9m-

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1' (Aromatic)~135-137
C-2', C-6' (Aromatic)~129-131
C-3', C-5' (Aromatic)~120-122
C-4' (Aromatic)~148-150
C-1 (Cyclohexyl)~43-45
C-2, C-6 (Cyclohexyl)~33-35
C-3, C-5 (Cyclohexyl)~26-28
C-4 (Cyclohexyl)~25-27

To unambiguously assign all proton and carbon signals, multidimensional NMR experiments are indispensable. rsc.orgmodgraph.co.uk

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons (H-2'/H-3' and H-5'/H-6') and within the cyclohexyl ring spin system (e.g., H-1 with H-2/H-6, H-2 with H-3, etc.). This is crucial for differentiating the complex, overlapping signals of the aliphatic protons. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). It would link each proton signal in Table 1 to its corresponding carbon signal in Table 2, for instance, confirming that the aromatic protons at ~7.3-7.5 ppm are attached to the aromatic carbons at ~129-131 ppm. c6h6.orgemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range (2-3 bond) correlations between protons and carbons. HMBC is vital for identifying quaternary carbons (those without attached protons) and for piecing together the molecular fragments. Key correlations would include the cyclohexyl proton H-1 to the aromatic carbons C-3'/C-5' and C-4', and the aromatic proton H-3'/H-5' to the quaternary carbon C-1'. youtube.comc6h6.orgemerypharma.com

In situ NMR spectroscopy is a powerful tool for studying reaction kinetics and mechanisms by monitoring the reaction mixture directly within the NMR spectrometer over time. exeter.ac.uknih.gov The formation of this compound can be monitored by reacting 4-cyclohexylaniline with sulfuric acid in a suitable deuterated solvent (e.g., DMSO-d₆). google.comresearchgate.net

A time-course series of ¹H NMR spectra would reveal:

The gradual decrease in the intensity of the signals corresponding to the 4-cyclohexylaniline starting material (e.g., the aromatic protons at slightly more upfield positions and the NH₂ signal around δ 3.5-4.5 ppm).

The concurrent appearance and increase in intensity of the signals for the this compound product, with its characteristically downfield-shifted aromatic and ammonium proton signals.

This allows for the determination of reaction rates, the detection of any transient intermediates, and confirmation of the final product structure without the need for isolation at each time point.

Mass Spectrometry Techniques

Mass spectrometry provides essential information on the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) with very high accuracy, allowing for the determination of the elemental formula of an ion. For this compound, analysis would be performed on the cation, (4-Cyclohexylphenyl)ammonium.

Table 3: High-Resolution Mass Spectrometry Data for the Cation of this compound

IonMolecular FormulaCalculated Monoisotopic Mass (Da)
[M+H]⁺C₁₂H₁₈N⁺176.1434

Calculated from the formula of the free base, 4-cyclohexylaniline (C₁₂H₁₇N, monoisotopic mass 175.1361 Da) nih.gov, plus a proton.

The experimental observation of an ion with an m/z value matching the calculated mass to within a few parts per million (ppm) would unequivocally confirm the molecular formula of the organic cation.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or in this case, the [M+H]⁺ ion) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that helps to elucidate the molecular structure. miamioh.edu

The fragmentation of the (4-Cyclohexylphenyl)ammonium ion (m/z 176.1) is predicted to follow pathways characteristic of anilines and substituted cyclohexanes. researchgate.netresearchgate.netacs.org

Predicted Fragmentation Pathways:

Loss of Ammonia (B1221849): A primary fragmentation could be the loss of a neutral ammonia molecule (NH₃, 17.0265 Da), leading to a cyclohexylphenyl cation at m/z 159.1169.

Cleavage of the Cyclohexyl Ring: Fragmentation within the cyclohexyl ring is common, leading to a series of ions corresponding to the loss of ethylene (B1197577) (C₂H₄), propylene (B89431) (C₃H₆), or larger fragments. For example, loss of C₃H₆ (42.0469 Da) would yield a fragment at m/z 134.0965.

Loss of HCN: A characteristic fragmentation for anilines involves the loss of hydrogen cyanide (HCN, 27.0109 Da) from the aromatic ring after rearrangement, which could lead to a fragment ion at m/z 149.1325. miamioh.edu

Table 4: Predicted Major Fragment Ions in Tandem MS of (4-Cyclohexylphenyl)ammonium Ion

m/z (Predicted)Proposed Fragment FormulaNeutral Loss
159.1169[C₁₂H₁₅]⁺NH₃
134.0965[C₉H₁₀N]⁺C₃H₈
118.0808[C₈H₁₀N]⁺C₄H₈
91.0542[C₇H₇]⁺ (Tropylium ion)C₅H₁₁N

Vibrational Spectroscopy (FT-IR, Raman)

Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The combination of both provides a comprehensive vibrational profile. The spectrum of this compound will be a superposition of the vibrations from the 4-cyclohexylphenylammonium cation and the sulfate (SO₄²⁻) anion.

The key diagnostic bands are:

Ammonium Group (NH₃⁺): The N-H stretching vibrations of the ammonium group are expected to appear as a broad band in the FT-IR spectrum between 3200 and 2800 cm⁻¹. The N-H bending (asymmetric and symmetric) vibrations typically occur in the 1600-1500 cm⁻¹ region. wiley-vch.de

Sulfate Group (SO₄²⁻): The sulfate ion has a tetrahedral geometry and exhibits characteristic vibrational modes. The most intense band is the asymmetric stretching vibration (ν₃), which appears as a strong, broad peak around 1100 cm⁻¹ in the FT-IR spectrum. google.comnih.gov The symmetric stretch (ν₁), which is often weak or forbidden in the IR, gives a very strong, sharp peak in the Raman spectrum around 980 cm⁻¹, making it highly diagnostic for the presence of sulfate. nih.govacs.orgrenishaw.com

Aromatic and Aliphatic C-H: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl ring appear just below 3000 cm⁻¹.

Aromatic C=C: Stretching vibrations of the benzene (B151609) ring are found in the 1600-1450 cm⁻¹ region.

Table 5: Predicted Vibrational Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Intensity (FT-IR)Intensity (Raman)Assignment
~3200-2800Strong, BroadMediumN-H stretching (ammonium)
~3100-3000MediumMediumAromatic C-H stretching
~2950-2850StrongStrongAliphatic C-H stretching
~1610, 1520MediumMediumAromatic C=C stretching
~1600-1500MediumWeakN-H bending (ammonium)
~1450MediumMediumAliphatic C-H bending
~1100Very Strong, BroadWeakAsymmetric S-O stretching (ν₃, SO₄²⁻)
~980Weak/InactiveVery Strong, SharpSymmetric S-O stretching (ν₁, SO₄²⁻)
~830StrongMediumAromatic C-H out-of-plane bending (para-disubstituted)
~620MediumMediumS-O bending (ν₄, SO₄²⁻)

Analysis of Molecular Vibrations and Functional Groups

The analysis of molecular vibrations, primarily through Infrared (IR) and Raman spectroscopy, is fundamental for identifying the functional groups present in this compound. utdallas.edulibretexts.org These techniques probe the vibrational energy levels of molecules, with each functional group exhibiting characteristic absorption or scattering frequencies. copbela.orgmvpsvktcollege.ac.in

In the IR spectrum of this compound, several key absorption bands are expected. The presence of the primary amine (-NH₂) group, protonated to an ammonium (-NH₃⁺) group by the sulfuric acid, would be indicated by N-H stretching vibrations. mvpsvktcollege.ac.in Primary amines typically show two N-H stretching bands, while the ammonium salt would exhibit broad absorptions in the 3200-3600 cm⁻¹ region. utdallas.edupressbooks.pub The aromatic ring gives rise to characteristic =C-H stretching vibrations typically observed between 3000-3100 cm⁻¹ and C=C ring "breathing" vibrations in the 1475-1600 cm⁻¹ range. mvpsvktcollege.ac.inuc.edu The cyclohexyl group will be identified by its aliphatic C-H stretching absorptions between 2850 and 3000 cm⁻¹. libretexts.org

The sulfate anion (SO₄²⁻) also has distinct vibrational modes. researchgate.netresearchgate.net A strong, broad absorption band corresponding to the S=O stretching vibration is typically observed around 1100 cm⁻¹. researchgate.netresearchgate.net

Raman spectroscopy provides complementary information. libretexts.org While polar bonds like O-H and N-H give strong signals in IR, less polar bonds, such as the C-C framework of the phenyl and cyclohexyl rings, tend to produce strong Raman signals. libretexts.org The symmetric stretching of the sulfate ion also gives a very strong, sharp peak in the Raman spectrum, typically around 980 cm⁻¹. researchgate.net

Table 1: Expected Vibrational Frequencies for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical IntensitySpectroscopy Method
Ammonium (-NH₃⁺)N-H Stretch3200-3600Medium, BroadIR
Aromatic Ring=C-H Stretch3000-3100MediumIR, Raman
Aromatic RingC=C Stretch1475-1600Medium to WeakIR, Raman
Cyclohexyl Group-C-H Stretch2850-3000StrongIR, Raman
Sulfate (SO₄²⁻)S=O Stretch~1100Strong, BroadIR
Sulfate (SO₄²⁻)Symmetric Stretch~980Strong, SharpRaman

In Situ Spectroscopic Monitoring of Reaction Kinetics

Understanding the formation of this compound and its subsequent reactions can be achieved through in situ spectroscopic monitoring. Techniques like time-resolved FT-IR or Raman spectroscopy allow for the real-time tracking of reactant consumption and product formation without disturbing the reaction mixture. copernicus.org This provides valuable data for elucidating reaction mechanisms and optimizing process parameters. mit.edu

For instance, the synthesis of the parent amine, 4-cyclohexylaniline, often involves the alkylation of aniline (B41778) or phenol (B47542). Kinetic studies of similar reactions, such as the alkylation of phenol with cyclohexene, have been modeled to understand the underlying mechanism. In situ monitoring could track the disappearance of reactant peaks and the appearance of product peaks, enabling the calculation of reaction rates. Reaction Progress Kinetic Analysis (RPKA) is a powerful method that uses in situ data to build a comprehensive kinetic profile of a reaction. mit.edu Such analyses are crucial for scaling up chemical processes in industrial settings. researchgate.net

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. diamond.ac.uk This provides unambiguous proof of molecular structure and reveals details about crystal packing and intermolecular forces that govern the material's properties. unimi.itrigaku.com

Single-Crystal X-ray Diffraction for Atomic Arrangement Determination

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique used to determine the exact spatial arrangement of atoms in a molecule and how these molecules are organized in a crystal lattice. diamond.ac.ukunimi.it By irradiating a single, high-quality crystal with an X-ray beam, a unique diffraction pattern is generated. diamond.ac.ukrigaku.com The analysis of the positions and intensities of these diffracted spots allows for the calculation of a three-dimensional electron density map, from which the atomic positions can be determined with very high precision. unimi.it

For this compound, an SC-XRD study would provide precise bond lengths, bond angles, and torsion angles for the molecule. It would confirm the ionic nature of the compound, showing the proton transfer from sulfuric acid to the amine group. Furthermore, it would reveal the conformation of the cyclohexyl ring (e.g., chair conformation) and its orientation relative to the phenyl ring. This technique is considered the gold standard for molecular structure elucidation. rigaku.comscielo.br

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is an essential tool for the analysis of polycrystalline materials. ucmerced.edunist.gov Instead of a single crystal, a fine powder of the material is analyzed, which contains a vast number of tiny crystallites in random orientations. The resulting diffraction pattern, or diffractogram, consists of a series of peaks at specific angles, which serve as a unique "fingerprint" for a specific crystalline phase. ucmerced.eduamericanpharmaceuticalreview.com

PXRD is instrumental in solid-form screening to identify different polymorphs (different crystal structures of the same compound), solvates, or hydrates. americanpharmaceuticalreview.com Each crystalline form will produce a distinct powder pattern. americanpharmaceuticalreview.comgoogleapis.com For this compound, PXRD would be used to confirm the crystalline nature of a bulk sample, identify the specific crystal phase, and assess its purity by detecting the presence of other crystalline impurities.

Table 2: Information Provided by X-ray Diffraction Techniques.

TechniqueSample TypePrimary Information ObtainedKey Application
Single-Crystal XRD (SC-XRD)Single CrystalPrecise atomic coordinates, bond lengths, bond angles, unit cell dimensions, space group. diamond.ac.ukunimi.itUnambiguous determination of molecular structure. rigaku.com
Powder XRD (PXRD)Polycrystalline Powder"Fingerprint" diffraction pattern, identification of crystalline phases, lattice parameters. ucmerced.eduamericanpharmaceuticalreview.comPhase identification, polymorph screening, purity analysis. americanpharmaceuticalreview.com

Study of Intermolecular Interactions and Crystal Packing Motifs

The data from single-crystal X-ray diffraction also allows for a detailed analysis of how molecules are arranged in the crystal lattice, a study known as crystal packing. nih.gov This arrangement is governed by a network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, π-π stacking, and C-H/π interactions. researchgate.netrsc.org

In the crystal structure of this compound, the protonated amine (-NH₃⁺) group and the sulfate anion (SO₄²⁻) would be expected to form a robust network of strong N-H···O hydrogen bonds. researchgate.net These electrostatic interactions are often the primary drivers of the crystal packing. nih.gov Additionally, the aromatic phenyl rings could engage in π-π stacking interactions with neighboring molecules, while the C-H bonds of the cyclohexyl and phenyl rings could act as donors for weaker C-H···π or C-H···O interactions. nih.govresearchgate.net Understanding these interactions is crucial as they influence key physical properties such as melting point, solubility, and stability. nih.gov

Advanced X-ray Absorption Spectroscopy (XAS, XANES, EXAFS)

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the local geometric and electronic structure of a specific absorbing atom. arxiv.orgrsc.org It is particularly valuable for studying materials that may not be fully crystalline. rsc.org The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). rsc.orgmdpi.com

The XANES region, which is close to the absorption edge of the element, is sensitive to the oxidation state and coordination geometry (e.g., tetrahedral, octahedral) of the absorbing atom. rsc.orgresearchgate.net For this compound, sulfur K-edge XANES could be used to confirm the +6 oxidation state of the sulfur in the sulfate group and provide details about its tetrahedral symmetry. researchgate.net

The EXAFS region extends for several hundred electron volts above the edge and contains information about the local atomic environment around the absorber. aps.org Analysis of the EXAFS signal can determine the types of neighboring atoms, their distance from the absorbing atom, and their coordination number. rsc.org For this compound, sulfur K-edge EXAFS would precisely measure the S-O bond distances within the sulfate anion. Nitrogen K-edge XAS could similarly probe the local environment of the nitrogen atom.

Table 3: Comparison of XANES and EXAFS Techniques.

TechniqueSpectral RegionInformation Provided
XANES (X-ray Absorption Near-Edge Structure)Near the absorption edgeOxidation state, coordination geometry, electronic structure. rsc.orgmdpi.com
EXAFS (Extended X-ray Absorption Fine Structure)Above the absorption edgeBond distances, coordination numbers, identity of neighboring atoms. rsc.orgaps.org

Probing Electronic Structure and Local Coordination Environment

Understanding the electronic structure and local coordination is crucial for correlating the molecular architecture of this compound with its macroscopic properties. This involves determining the spatial arrangement of atoms, bond lengths, bond angles, and the distribution of electron density, particularly around the nitrogen atom of the amine group and its interaction with the sulfate counter-ion.

Spectroscopic and crystallographic techniques are the primary tools for this purpose. While a definitive single-crystal X-ray diffraction study for this compound is not widely published, analysis of its parent amine, 4-Cyclohexylaniline nih.gov, and related structures allows for a detailed projection of its structural parameters. The local coordination environment in the solid state is defined by the geometry of the ammonium group (protonated amine) and its hydrogen bonding interactions with the sulfate anion.

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local electronic structure. Specifically, nitrogen K-edge XAS can selectively examine the core-to-valence electronic transitions at the nitrogen atom. nih.gov For a protonated aromatic amine, the N K-edge spectrum is typically characterized by transitions to σ* orbitals of the N-H and N-C bonds. nih.gov These spectral features are highly sensitive to the chemical environment, including the nature of substituents on the aromatic ring and hydrogen bonding interactions with solvent or counter-ions. nih.gov For instance, studies on similar aniline compounds show that hydrogen bonding significantly influences the energy and intensity of pre-edge features in XAS spectra, providing a direct probe of the amine group's interactions. nih.gov

Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental data to refine structural models and interpret spectroscopic results. researchgate.net These calculations can predict vibrational frequencies (IR and Raman), NMR chemical shifts, and electronic transitions, offering a complete picture of the molecule's characteristics. researchgate.net For the parent compound, 4-Cyclohexylaniline, experimental IR, Raman, and NMR data are available and serve as a benchmark for such theoretical models. nih.gov

The local coordination in a crystalline state, extrapolated from similar compounds like N(4)-cyclohexyl substituted thiosemicarbazones researchgate.netresearchgate.net, would involve precise bond lengths and angles for the cyclohexyl, phenyl, and amine moieties. The table below presents expected values for the key structural parameters of the (4-Cyclohexylphenyl)ammonium cation, based on data from related structures.

Table 1: Predicted Key Structural Parameters for the (4-Cyclohexylphenyl)ammonium Cation.
ParameterAtoms InvolvedExpected ValueSignificance
Bond LengthC(phenyl)-N~1.47 ÅIndicates the covalent bond between the aromatic ring and the nitrogen atom.
Bond LengthN-H~1.03 ÅRepresents the bonds in the ammonium group involved in hydrogen bonding.
Bond LengthC(phenyl)-C(cyclohexyl)~1.51 ÅDefines the linkage between the two core structural motifs.
Bond AngleC-N-CN/A (Primary Amine)The geometry around the nitrogen is tetrahedral in the protonated state.
Bond AngleH-N-H~109.5°Typical tetrahedral angle for an sp³ hybridized ammonium nitrogen.
Torsion AngleC-C-N-HVariableDescribes the rotational orientation of the ammonium group relative to the phenyl ring.

Synchrotron-Based Techniques for Detailed Analysis

For a more detailed and nuanced structural analysis, especially in complex or non-crystalline systems, synchrotron-based techniques are indispensable. Synchrotron light sources provide extremely bright, tunable X-ray beams that enable experiments not feasible with laboratory-based equipment. nih.gov

Synchrotron-based X-ray Absorption Spectroscopy (XAS), including both X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is particularly valuable. nih.gov As mentioned, XANES at the nitrogen K-edge can map the unoccupied density of states, revealing subtle changes in the electronic structure and oxidation state of the amine group. nih.govresearchgate.net This would be critical in studying how this compound interacts with biological or material interfaces.

Synchrotron-based Fourier-Transform Infrared (FTIR) microspectroscopy allows for vibrational analysis on a microscopic scale. k-state.edu This technique could be used to map the distribution of the compound within a heterogeneous matrix, identifying its location and local chemical environment by detecting the characteristic vibrational frequencies of its functional groups (e.g., N-H, C-H, and S-O stretches). dntb.gov.ua

Furthermore, synchrotron X-ray diffraction provides the high-resolution data necessary to solve complex crystal structures, especially from very small or weakly diffracting microcrystals. uni-hamburg.de If a suitable crystal of this compound were obtained, synchrotron radiation would be the tool of choice to determine its definitive solid-state structure, including the precise geometry of the ion pair and the packing arrangement in the crystal lattice. uni-hamburg.de The high intensity of synchrotron radiation is also crucial for techniques like X-ray Photoelectron Spectroscopy (XPS), which can provide detailed information on the elemental composition and chemical states at a material's surface. acs.org

The application of these advanced methods would provide a definitive and multi-faceted understanding of the structural and electronic properties of this compound.

Table 2: Application of Synchrotron Techniques for the Analysis of this compound.
TechniqueInformation YieldedRelevance to Compound
Synchrotron X-ray DiffractionHigh-resolution crystal structure, bond lengths/angles, packing. uni-hamburg.deProvides the definitive solid-state structure and intermolecular interactions.
X-ray Absorption Spectroscopy (XAS/XANES)Local electronic structure, oxidation state, coordination geometry. nih.govresearchgate.netProbes the electronic environment of the nitrogen and sulfur atoms.
Synchrotron FTIR MicrospectroscopySpatially-resolved chemical imaging, vibrational modes. k-state.edudntb.gov.uaMaps the compound's distribution in heterogeneous samples.
Synchrotron X-ray Photoelectron Spectroscopy (XPS)Surface elemental composition and chemical state analysis. acs.orgCharacterizes the compound's behavior at interfaces.

Computational and Theoretical Chemistry of 4 Cyclohexylphenyl Amine Sulfate

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, provide fundamental insights into the properties of (4-Cyclohexylphenyl)amine sulfate (B86663) at the electronic level. These methods are instrumental in elucidating the molecule's structure, stability, and spectroscopic characteristics.

The electronic structure of (4-Cyclohexylphenyl)amine sulfate is characterized by the interplay between the aromatic phenylamine core and the aliphatic cyclohexyl substituent. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can map the electron density distribution across the molecule.

The protonation of the amine group by sulfuric acid significantly influences the electronic properties. The positive charge on the ammonium (B1175870) group withdraws electron density from the phenyl ring, affecting its aromaticity and the nature of the covalent bonds. Natural Bond Orbital (NBO) analysis can quantify the charge distribution and identify key orbital interactions. For instance, the C-N bond will exhibit a higher degree of ionic character compared to the parent 4-cyclohexylaniline (B1222870). The interaction between the sulfate anion and the anilinium cation is primarily electrostatic.

Table 1: Hypothetical Mulliken Atomic Charges for this compound Cation

Atom/GroupHypothetical Charge (a.u.)
Ammonium Group (-NH3+)+0.85
Phenyl Ring+0.10
Cyclohexyl Group+0.05

This table presents hypothetical data that would be expected from a DFT calculation, illustrating the electron-withdrawing effect of the ammonium group.

Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) which correspond to electronic transitions, typically π-π* transitions within the phenyl ring.

Vibrational spectroscopy (Infrared and Raman) can also be simulated. By calculating the harmonic frequencies, one can predict the positions of vibrational bands. For this compound, characteristic peaks would include the N-H stretching vibrations of the ammonium group (typically in the range of 2800-3200 cm⁻¹), the S-O stretching frequencies of the sulfate anion (around 1100 cm⁻¹), and various C-H and C-C stretching and bending modes of the cyclohexyl and phenyl groups.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
-NH3+Symmetric Stretch~3150
-NH3+Asymmetric Stretch~3250
SO4²⁻Symmetric Stretch~980
SO4²⁻Asymmetric Stretch~1100
Phenyl C-HStretch~3050
Cyclohexyl C-HStretch~2850-2950

This table contains representative frequency ranges expected for the functional groups in the molecule.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of this compound, providing insights into its conformational landscape and interactions with its environment over time.

The flexibility of this compound arises from the rotation around the C-C bond connecting the phenyl and cyclohexyl rings, as well as the chair-boat interconversion of the cyclohexyl ring. MD simulations can explore the potential energy surface associated with these conformational changes.

The rotation around the C-phenyl-C-cyclohexyl bond is subject to a torsional barrier due to steric hindrance between the ortho hydrogens of the phenyl ring and the equatorial hydrogens of the cyclohexyl ring. By systematically rotating this bond and calculating the energy at each step, a potential energy profile can be generated, revealing the most stable conformations (energy minima) and the energy required to transition between them. The chair conformation of the cyclohexyl ring is significantly more stable than the boat conformation.

In a solution, the behavior of this compound is heavily influenced by its interactions with solvent molecules. MD simulations using explicit solvent models (e.g., TIP3P water) can simulate the solvation shell around the ionic species. The anilinium cation will form strong hydrogen bonds with water molecules, and the sulfate anion will also be extensively hydrated. These interactions stabilize the ions in solution and influence the conformational preferences of the cation. The presence of a polar solvent is expected to stabilize the charged species, facilitating its dissolution.

Reaction Pathway Modeling and Transition State Theory

Computational methods can be employed to model potential reaction pathways involving this compound. Transition state theory is a fundamental concept used to understand and calculate the rates of chemical reactions. libretexts.org

For instance, one could investigate the thermal decomposition of the compound. By proposing a reaction mechanism, computational methods can be used to locate the transition state structure for each elementary step. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. libretexts.org

Calculating the energy of the reactants, transition state, and products allows for the determination of the activation energy (Ea) and the enthalpy of reaction (ΔH). According to transition state theory, the rate constant of a reaction is related to the Gibbs free energy of activation (ΔG‡). fiveable.me These calculations can provide valuable insights into the stability and reactivity of this compound under different conditions. For example, a potential decomposition pathway could involve the deprotonation of the anilinium cation followed by further reactions of the free amine.

Table 3: Hypothetical Energy Profile for a Decomposition Step

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+35.0
Products-10.0

This table illustrates a hypothetical exothermic reaction step with a significant activation barrier, as might be determined through transition state calculations.

Energetics and Kinetics of Proposed Reaction Mechanisms

Theoretical chemistry provides powerful tools to predict the feasibility and rates of chemical reactions. For aromatic amines similar to (4-Cyclohexylphenyl)amine, computational studies have elucidated the mechanisms of key transformations such as oxidation and C-N cross-coupling.

Oxidation of Aromatic Amines:

The oxidation of aromatic amines is a fundamental process in both synthetic chemistry and environmental degradation. Quantum chemical calculations, particularly DFT, have been used to model the oxidation of various aromatic amines by manganese dioxide (MnO2). acs.org These studies have established quantitative structure-activity relationships (QSARs) that correlate reaction rates with molecular properties like the highest occupied molecular orbital (HOMO) energy and one-electron oxidation potentials (E_ox). acs.org Although specific data for (4-Cyclohexylphenyl)amine is not provided, the trends observed for other aromatic amines suggest that the electron-donating nature of the cyclohexyl group would influence its oxidation potential. The general mechanism involves an initial single electron transfer, and the rate is highly dependent on the amine's protonation state. acs.org

Table 1: Calculated Properties for Aromatic Amine Oxidation This table presents data for related aromatic amines to illustrate the types of parameters derived from computational studies. Data for this compound is not available.

Compound E_HOMO (eV) One-Electron Oxidation Potential (V)
Aniline (B41778) -5.9 0.8
4-Chloroaniline -6.2 1.0
4-Methoxyaniline -5.5 0.6

Source: Adapted from studies on aromatic amine oxidation. acs.org

Reactions with Carbonyl Sulfide (B99878) (COS):

Theoretical investigations into the reaction of various amines with carbonyl sulfide (COS) have been conducted to understand desulfurization processes. bohrium.com These studies, using DFT, have analyzed the influence of substituents on the reaction rates. The findings indicate that both electronic effects and steric hindrance play crucial roles. bohrium.com For an aromatic amine like (4-Cyclohexylphenyl)amine, the bulky cyclohexyl group would introduce significant steric hindrance, while its electronic influence on the aromatic ring would also modulate the nucleophilicity of the amine group. bohrium.com

Interaction with Sulfate:

Quantum chemical calculations have been employed to study the non-covalent interactions between a sulfate anion (SO4²⁻) and the aromatic rings of amino acids like phenylalanine and tyrosine. researchgate.net These studies reveal that anion-π interactions, stabilized by water molecules, are a key feature of how sulfate associates with aromatic systems. researchgate.net It is plausible that similar interactions occur in this compound, where the sulfate ion interacts with the electron-rich phenyl ring. Molecular dynamics simulations of albuterol sulfate with bovine serum albumin have also highlighted the importance of electrostatic interactions and hydrogen bonding involving the sulfate group. dovepress.com

Catalytic Cycle Simulations

Computational simulations of catalytic cycles provide a stepwise understanding of how a catalyst facilitates a reaction. While no specific catalytic cycle simulations for this compound are documented, studies on related anilines in catalytic processes offer valuable mechanistic insights.

Reductive Amination:

The catalytic reductive amination of phenolics with cyclohexylamine (B46788) has been studied using Pd/C and Rh/C catalysts. csic.es These studies propose a reaction pathway that includes reduction, condensation, and disproportionation steps. Self-condensation of the primary amine was also observed. csic.es A plausible catalytic cycle for the amination of cyclohexanone (B45756) with aniline over a Pd/C catalyst involves the formation of an imine intermediate, which then undergoes disproportionation. nih.gov The palladium sites are crucial for the hydrogenation and dehydrogenation steps within this cycle. nih.gov

C(sp³)–N Cross-Coupling Reactions:

DFT has been used to elucidate the mechanism of a dual Ru(II)/Cu(I)-metallaphotoredox catalyzed C(sp³)–N cross-coupling reaction between alkyl redox-active esters and anilines. acs.org The proposed catalytic cycle involves several key steps:

Generation of a cyclohexyl radical via single electron transfer (SET) from the photoexcited Ru(II) complex.

Coordination of the aniline to the Cu(I) center.

Addition of the cyclohexyl radical to the Cu(I) center.

SET between the resulting Cu(II)-cyclohexyl aniline complex and a sacrificial electron donor.

Deprotonation of the aniline.

Reductive elimination from a Cu(III) intermediate to form the C-N coupled product. acs.org

This detailed mechanistic understanding, derived from computational simulations, highlights the cooperative roles of the different catalytic species.

Table 2: Key Intermediates in a Simulated Catalytic Cycle This table illustrates the types of intermediates identified in the computational study of a related C(sp³)–N cross-coupling reaction.

Step Intermediate Species Description
i Cyclohexyl radical (Cy•) Generated via SET from photoexcited catalyst.
ii [Cu(I)(aniline)] complex Aniline coordinated to the copper catalyst.
iii [Cu(II)(aniline)(Cy)] complex Radical addition to the copper center.
vi [Cu(III)(amido)(Cy)] complex High-valent copper species prior to product formation.

Source: Adapted from DFT studies on Ru/Cu catalyzed C-N coupling. acs.org

Exploration of Advanced Applications in Materials Science and Catalysis Research

Role as a Monomer or Building Block in Polymer Science Research

The unique molecular structure of (4-Cyclohexylphenyl)amine, featuring a bulky cyclohexyl group attached to an aniline (B41778) moiety, makes it an intriguing building block for new polymers. ontosight.ai Researchers are investigating its potential to impart desirable properties such as thermal stability and specific electronic characteristics to polymeric materials. researchgate.net

Synthesis of Functional Polymers Containing the (4-Cyclohexylphenyl)amine Moiety

The synthesis of functional polymers incorporating the (4-cyclohexylphenyl)amine structure is an active area of research. kyoto-u.ac.jprsc.org One approach involves the polymerization of diphenylacetylene (B1204595) derivatives that contain the (4-cyclohexylphenyl)amine group. kyoto-u.ac.jp However, studies have shown that the polymerization of a diphenylacetylene monomer with a cyclohexylphenylamine group did not proceed under certain conditions using a Tantalum-based catalyst, whereas similar monomers with different amine-containing groups did form polymers. researchgate.netkyoto-u.ac.jp This suggests that the steric bulk of the cyclohexyl group may present challenges for certain polymerization methods. researchgate.net

Another area of interest is the use of (4-cyclohexylphenyl)amine in the creation of polyamides. For instance, it has been used in the synthesis of 1,3,5-tris(4-cyclohexylphenyl-carbamoyl)benzene, a compound that acts as a nucleating agent for crystallizable thermoplastic polymers. google.com This indicates its utility in modifying the properties of existing polymers. The synthesis involves reacting (4-cyclohexylphenyl)amine with 1,3,5-benzenetricarboxylic acid chloride. google.com

The development of polymers with amine functionalities is highly valuable for applications requiring conjugation or complexation of various molecules. rsc.org The incorporation of the (4-cyclohexylphenyl)amine moiety is being explored to create polymers with tailored properties for specific applications. google.com

Investigation of Polymerization Mechanisms and Kinetics

Understanding the mechanisms and kinetics of polymerization is crucial for controlling the properties of the resulting polymers. The oxidative polymerization of aromatic amines is a well-established method for producing conductive polymers. nih.govrloginconsulting.com While specific kinetic studies on the polymerization of (4-Cyclohexylphenyl)amine sulfate (B86663) are not extensively detailed in the provided results, the general principles of oxidative polymerization of anilines provide a framework. The process typically involves the formation of radical cations, which then couple to form dimers and eventually longer polymer chains. nih.gov The rate of polymerization is influenced by factors such as monomer concentration, oxidant concentration, and the acidity of the medium. nih.goviiardjournals.org

For substituted anilines, the nature and position of the substituent can significantly affect the polymerization process and the structure of the resulting polymer. nih.gov The bulky cyclohexyl group in (4-cyclohexylphenyl)amine likely influences the reaction kinetics and the final polymer architecture due to steric hindrance. researchgate.net Further research is needed to elucidate the specific kinetic parameters and mechanistic pathways for the polymerization of this particular monomer. The study of polymerization kinetics often involves monitoring changes in reactant concentrations or physical properties of the reaction mixture over time. nih.govnih.gov

Application as a Ligand or Precursor in Catalytic Systems

The amine group in (4-cyclohexylphenyl)amine makes it a suitable candidate for use as a ligand in the formation of metal complexes, which can then act as catalysts. solvias.comrsc.org The development of novel catalysts is a cornerstone of modern chemistry, enabling more efficient and selective chemical transformations. ox.ac.uk

Design and Synthesis of Novel Catalysts Based on (4-Cyclohexylphenyl)amine Sulfate

The design of new catalysts often involves the synthesis of metal complexes with specific ligands that can influence the catalyst's activity and selectivity. solvias.com (4-Cyclohexylphenyl)amine and its derivatives can serve as ligands for various transition metals. researchgate.netresearchgate.net For example, Schiff bases derived from the condensation of an amino compound with a carbonyl compound are versatile ligands for creating metal complexes with catalytic activity. researchgate.netscirp.org While direct synthesis of catalysts from this compound is not explicitly detailed, the parent amine, 4-cyclohexylaniline (B1222870), is used in the synthesis of more complex molecules that can act as ligands. lookchem.com

For instance, N-{2-[(E)-(4-Cyclohexylphenyl)iminomethyl]phenyl}-4-methylbenzene-1-sulfonamide has been used to synthesize copper(II) and cobalt(II) complexes. researchgate.net The synthesis of such ligands and their subsequent complexation with metal ions is a key strategy in developing new catalysts. The properties of the resulting catalyst are influenced by the coordination geometry around the metal center, which is dictated by the structure of the ligand. researchgate.net

Heterogeneous and Homogeneous Catalysis Studies

Catalysis can be broadly categorized into homogeneous and heterogeneous catalysis, depending on whether the catalyst is in the same phase as the reactants. Both areas offer potential applications for catalysts derived from (4-cyclohexylphenyl)amine.

In homogeneous catalysis , the catalyst is dissolved in the reaction medium. Metal complexes with ligands derived from (4-cyclohexylphenyl)amine could be employed in various organic transformations. rsc.org For example, palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis, and the design of effective ligands is crucial for their success. nobelprize.org Organocatalysis, where an organic molecule acts as the catalyst, is another area where derivatives of (4-cyclohexylphenyl)amine could be active. For instance, cyclohexylphenyl-based thiourea (B124793) has shown potential as an organocatalyst. researchgate.netehu.es

In heterogeneous catalysis , the catalyst is in a different phase from the reactants, often a solid catalyst with liquid or gas reactants. This offers advantages in terms of catalyst separation and reuse. Bifunctional solid catalysts containing palladium nanoparticles on an acidic support have been used for the direct synthesis of cyclohexylanilines from nitrobenzenes. nih.gov Theoretical studies using density functional theory (DFT) have investigated the catalytic effect of transition metal ions on the cleavage of the C-N bond in cyclohexyl phenyl amine, a model compound relevant to heavy oil upgrading. researchgate.net These studies suggest that ions like Fe(II), Co(II), and Ni(II) can catalyze the degradation of such amine compounds. researchgate.net

Research in Functional Materials Development

Beyond polymers and catalysis, (4-cyclohexylphenyl)amine and its derivatives are being explored for the development of other functional materials. ontosight.ai For example, compounds with similar structures are investigated for their use in optoelectronic devices. ontosight.ai The presence of the cyclohexylphenylamine moiety in polymers is known to be associated with interesting properties like hole transfer, electroluminescence, and photoluminescence. kyoto-u.ac.jp

Furthermore, (4-cyclohexylphenyl)amine has been used to create nucleating agents for thermoplastic polymers, which can improve their crystallization behavior and, consequently, their physical properties. google.com The ability of the amide units derived from this amine to form intermolecular hydrogen bonds is key to its function as a nucleator. google.com The development of materials with specific functionalities, such as enhanced thermal stability or specific optical properties, is a significant area of materials science where (4-cyclohexylphenyl)amine and its sulfate salt could play a role.

Integration into Advanced Organic Electronics Research

While research may not extensively feature the sulfate salt directly, the (4-Cyclohexylphenyl)amine moiety is a significant component in the design of advanced organic electronic materials, particularly for hole-transporting layers (HTLs) in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. rsc.orgrsc.org

The core structure, 4-cyclohexylaniline, provides a building block for larger, more complex organic semiconductors. chemscene.comnih.gov For instance, derivatives like 2,6-di(4-cyclohexylphenyl)anthracene (DcHPA) have been synthesized and investigated as p-type organic semiconductors. frontiersin.org The incorporation of the cyclohexyl group is a key design strategy to enhance the material's properties. Compared to linear alkyl chains, the bulky cyclohexyl group can improve the thermal stability of the resulting semiconductor material. frontiersin.org Research has shown that thin-film field-effect transistors using DcHPA maintained 50% of their original mobility when heated to 150°C, a significant improvement over analogous compounds with linear hexyl chains which saw a similar performance decrease at just 80°C. frontiersin.org

In the context of hole-transporting materials (HTMs), molecules containing triphenylamine (B166846) cores with peripheral 4-cyclohexylphenyl groups are explored. rsc.orgchemicalbook.com These materials are crucial for efficiently injecting and transporting positive charge carriers (holes) from the anode to the emissive layer in an OLED. The electronic properties of the amine group facilitate this charge transport, while the cyclohexyl group contributes to forming stable, amorphous thin films, which is critical for device longevity and performance. The amine's ability to be functionalized allows for the synthesis of complex structures, such as poly(2,7-(9,9-bis(N,N-di-p-methoxylphenyl amine)-4-phenyl))-fluorene (PFTPA), which serve as efficient dopant-free HTMs. mdpi.com The performance of such materials is often compared to commercial standards like PEDOT:PSS, with studies showing that novel polymeric HTMs can lead to improved power conversion efficiencies and better long-term stability in perovskite solar cells. mdpi.comdyenamo.se

Table 1: Research Findings on Cyclohexyl-Substituted Organic Semiconductors

Compound/Material ClassApplication AreaKey Research FindingReference
2,6-di(4-cyclohexylphenyl)anthracene (DcHPA)Organic Field-Effect Transistors (OFETs)Exhibits high thermal stability, with devices maintaining 50% mobility at 150°C. Single crystal OFETs show high charge mobility. frontiersin.org
Polymeric Hole-Transporting Materials (e.g., PFTPA)Perovskite Solar Cells (PSCs)Can act as a dopant-free HTM, leading to high power conversion efficiency (up to 16.82%) and enhanced long-term stability in air. mdpi.com
Benzothiadiazole-based HTMs with amine derivativesPerovskite Solar Cells (PSCs)Asymmetric molecular design suppresses charge recombination, leading to high power conversion efficiency (23.2%). rsc.org
Triarylated amine-based HTMsPerovskite Solar Cells (PSCs)Planar core structures and specific donor groups (like N-(4-methoxyphenyl)-9,9-dimethyl-9H-fluoren-2-amine) enhance hole mobility and device efficiency. rsc.org

Studies in Sensor Technology and Responsive Materials

The (4-Cyclohexylphenyl)amine structure is also relevant in the development of sensors and stimuli-responsive materials. ontosight.aigoogle.com These materials are designed to change their physical or chemical properties in response to external stimuli such as pH, temperature, light, or the presence of a specific analyte. nih.govnumberanalytics.com

In the field of liquid crystal (LC) sensors, surface chemistry dictates the orientation of the liquid crystal molecules. A change in this orientation, triggered by an analyte binding event, produces a detectable optical signal. nih.gov Molecules containing a 4-cyclohexylphenyl group have been identified as effective "alignment functionalities." google.com These groups can be tethered to a sensor surface to induce a specific, ordered alignment of the liquid crystal. The amine functional group on (4-Cyclohexylphenyl)amine provides a reactive handle for covalent attachment to surfaces or for incorporation into a polymer backbone. vanderbilt.edu For example, amine groups can be used to immobilize antibodies on a glass substrate for creating a biosensor that selectively detects pathogens like E. coli. opticsjournal.net The binding of the bacteria to the antibodies disrupts the liquid crystal alignment, causing a visible change from a dark to a bright image under a polarized microscope. opticsjournal.net

Furthermore, polymers containing amine or amidine functionalities can be designed to be pH-responsive. rsc.org Cholesteric liquid crystal polymer networks incorporating reactive mesogens with basic groups can change color in response to acidic vapors, such as those released from spoiling food. This makes them promising candidates for smart packaging and food quality sensors. rsc.org The this compound, with its inherent amine group and sulfate counter-ion, could theoretically be integrated into such systems, where the amine provides the responsive site and the salt form influences its solubility and interaction with aqueous or polar analytes.

Environmental Chemistry Research Perspectives

The presence of an aromatic amine structure in this compound necessitates an evaluation of its potential environmental behavior, including its role in atmospheric processes and its ultimate fate and degradation in soil and water.

Atmospheric Sulfate Formation Mechanisms and Amine-Promoted Processes

Atmospheric sulfate aerosols, which significantly impact air quality and climate, are formed primarily from the oxidation of sulfur dioxide (SO₂). rsc.orgmdpi.com While gas-phase oxidation by hydroxyl (•OH) radicals is a major pathway, research has revealed that amines can significantly promote the formation of sulfate, especially in humid and polluted environments. nih.govresearchgate.net

Studies have shown that small, volatile amines like dimethylamine (B145610) (DMA) can catalyze the hydrolysis of SO₂, a key step in sulfate formation. rsc.orgnih.govresearchgate.net The reaction between SO₂, water, and an amine is often more kinetically and thermodynamically favorable than the reaction with water alone. nih.gov This amine-promoted process forms a bisulfite-aminium salt, which can then be rapidly oxidized to a stable sulfate aerosol particle by atmospheric oxidants like ozone (O₃). rsc.orgnih.govresearchgate.net

Table 2: Amine-Promoted Atmospheric SO₂ Conversion

ProcessKey ReactantsIntermediate/ProductSignificanceReference
Amine-Promoted HydrolysisSO₂, H₂O, Amine (e.g., DMA)Bisulfite-aminium salt [NH₂(CH₃)₂⁺ • HSO₃⁻]Converts an unfavorable reaction into a favorable one, accelerating the first step of sulfate formation. rsc.orgnih.gov
Oxidation of IntermediateBisulfite-aminium salt, O₃Sulfate-aminium salt [NH₂(CH₃)₂⁺ • HSO₄⁻]Ozone becomes an effective oxidant for the amine-stabilized intermediate, providing a non-radical pathway to sulfate. rsc.orgmdpi.com
Nucleation & GrowthSulfuric Acid, AminesStable molecular clustersAmines are more effective than ammonia (B1221849) at stabilizing sulfuric acid clusters, enhancing new particle formation rates. faar.fiacs.orgrsc.org

While most research has focused on highly volatile amines due to their prevalence in the atmosphere, the principles can be extended to lower-volatility amines like 4-cyclohexylaniline. faar.fibohrium.com The basicity of the amine group in (4-Cyclohexylphenyl)amine would allow it to participate in similar acid-base reactions with SO₂ and sulfuric acid. However, its significantly lower vapor pressure compared to DMA means it would be less likely to exist in high concentrations in the gas phase. Instead, its contribution would likely be through heterogeneous reactions on the surface of existing aerosol particles or within aqueous droplets, where it could become partitioned. The presence of the sulfate counter-ion in this compound means the compound is already in a form analogous to the end-product of these atmospheric reactions.

Research into Degradation Pathways and Environmental Fate Modeling

Understanding the environmental fate of this compound involves assessing its transport, partitioning, and degradation in various environmental compartments like soil, water, and sediment. acs.org Environmental fate models are quantitative tools used to predict a chemical's distribution and persistence. researchgate.netnih.gov These models require data on a chemical's physical properties and its susceptibility to various degradation processes.

For (4-Cyclohexylphenyl)amine, the key degradation pathways would include microbial biodegradation and, to a lesser extent, abiotic processes like oxidation or photolysis. nih.gov

Biodegradation: Aromatic amines can serve as a source of carbon and nitrogen for various microorganisms. nih.govjst.go.jp The degradation typically begins with enzymatic oxidation. For aniline and its derivatives, aniline dioxygenase can hydroxylate the aromatic ring to form a catechol, which is then subject to ring cleavage. nih.gov The presence of substituents on the ring, such as the cyclohexyl group, can significantly influence the rate of degradation. Some substituted anilines are known to be persistent in the environment. researchgate.netnih.gov A consortium of bacteria, such as Bacillus or Delftia species, may be required to achieve complete mineralization. nih.govijcrar.com

Sorption and Partitioning: In soil and sediment, aromatic amines interact through several mechanisms, including hydrophobic partitioning of the neutral amine to organic matter and ion exchange of the protonated form (anilinium ion) with clays (B1170129) and organic matter. acs.orgepa.gov The speciation between the neutral amine and the protonated cation is pH-dependent. nih.gov Given the structure of 4-cyclohexylaniline, it is expected to have a moderate tendency to sorb to soil and sediment.

Forced Degradation Studies: To predict potential degradation products, forced degradation studies are often performed under stress conditions (acid, base, oxidation, light). oup.com For a molecule like (4-Cyclohexylphenyl)amine, hydrolysis could cleave amide-like bonds if it were part of a larger structure, and oxidation might target the amine or the aromatic ring. The cyclohexyl group itself is generally stable but hydroxylation can occur. ajrconline.org

Environmental fate models would integrate these factors to predict the concentration and persistence of this compound in the environment. The sulfate component would readily dissociate in water and be treated as part of the natural sulfate pool. The fate of the compound would be primarily dictated by the behavior of the 4-cyclohexylaniline cation.

Future Research Directions and Emerging Areas

Interdisciplinary Research Opportunities

The molecular architecture of (4-Cyclohexylphenyl)amine sulfate (B86663) makes it a versatile platform for interdisciplinary research, bridging materials science, pharmacology, and synthetic chemistry.

Future investigations could focus on its role as a key building block in the development of novel polymers and advanced materials. ontosight.aismolecule.com The incorporation of the cyclohexylphenylamine moiety can impart specific properties such as thermal stability, hydrophobicity, and modified electronic characteristics to polymer backbones. Research into its use in creating specialized materials for electronics, aerospace, or biomedical devices represents a significant growth area. The application of versatile synthetic methods, such as click chemistry, could further expand the possibilities for creating complex and functional materials from this core structure. umich.edu

In the realm of medicinal chemistry and pharmacology, the parent compound, 4-cyclohexylaniline (B1222870), and its derivatives have shown promise. ontosight.ai For instance, the addition of a 4-cyclohexyl group to a molecular structure has been shown to enhance its potency as an inhibitor of heparanase, an enzyme implicated in cancer and inflammatory diseases. acs.org This suggests that derivatives of (4-Cyclohexylphenyl)amine sulfate could be explored as potential therapeutic agents. Future research could involve the synthesis and biological evaluation of a library of compounds derived from this scaffold to identify new drug candidates for various diseases. nih.gov Its role as a pharmaceutical intermediate in the synthesis of more complex bioactive molecules is also a promising avenue for further study. ontosight.ai

Potential Interdisciplinary Research AreaDescriptionRelevant Findings
Advanced Polymer Synthesis Utilization as a monomer or modifying agent to create polymers with enhanced thermal, mechanical, or electronic properties.Serves as a precursor for various polymers and materials with specific properties. ontosight.aismolecule.com
Medicinal Chemistry Design and synthesis of novel derivatives for therapeutic applications, targeting enzymes like heparanase or other disease-related proteins.The 4-cyclohexyl group can enhance biological activity, and derivatives have been studied for antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiacs.org
Organic Synthesis Intermediate Application as a foundational chemical structure for the creation of complex organic molecules for various industrial uses, including dyes and pigments.Used in the production of dyes and pigments due to its ability to form stable, colored compounds. ontosight.ai

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new chemical entities, and this compound is a prime candidate for such an integrated approach. nih.govfrontiersin.org

Furthermore, machine learning models can predict a wide range of physicochemical and biological properties of this compound and its derivatives. nih.gov This includes forecasting properties like solubility, bioavailability, and potential toxicity (ADMET properties), which is crucial in the early stages of drug discovery to filter out candidates with unfavorable profiles. frontiersin.orgnih.gov For materials science applications, AI can predict properties such as polymer glass transition temperatures or electronic conductivity. nih.gov The use of AI tools like AlphaFold for protein structure prediction can aid in understanding the potential interactions of these molecules with biological targets, facilitating structure-based drug design. nih.govnews-medical.net

AI/ML ApplicationDescriptionPotential Impact
De Novo Molecular Design Generative models create novel derivatives with desired properties.Accelerated discovery of new drug candidates and materials. elsevier.comnih.gov
Property Prediction ML algorithms forecast physicochemical and biological properties (e.g., ADMET).Early identification of promising compounds and reduction of late-stage failures. frontiersin.orgnih.gov
Synthesis Planning AI predicts optimal and efficient synthetic routes.Reduced time and cost of chemical synthesis. elsevier.com
Target Identification AI tools analyze biological data to identify potential protein targets for drug discovery.More efficient and targeted drug development programs. news-medical.netontosight.ai

Advancements in Sustainable Synthesis and Application Methodologies

A key focus of future research will be the development of sustainable and environmentally friendly methods for the synthesis of this compound and its applications. This aligns with the broader "green chemistry" initiative in the chemical industry.

Research into greener synthetic routes for substituted anilines is already underway and can be adapted for this compound. researchgate.netnih.gov These methods often involve the use of less hazardous reagents, milder reaction conditions (such as room temperature), and the use of environmentally benign solvents like water. researchgate.netacs.org The development of catalytic systems that are highly efficient and reusable is a central goal. For example, using solid-supported catalysts or resins can simplify product purification and reduce waste. vixra.orgijacskros.com

Future studies could explore one-pot procedures that combine multiple reaction steps, thereby minimizing solvent usage and energy consumption. acs.org The development of novel catalytic processes, potentially using earth-abundant metals, to replace more hazardous or expensive traditional methods is another important research direction. chemrxiv.org For instance, processes that avoid stoichiometric reagents in favor of catalytic cycles would significantly improve the sustainability profile of the synthesis. nih.gov The hydrogenation of aniline (B41778) to produce cyclohexylamine (B46788), a key intermediate, is also an area where more sustainable catalytic distillation technologies are being explored. google.com

The application methodologies can also be made more sustainable. For example, in its use in materials, designing polymers that are recyclable or biodegradable would contribute to a circular economy.

Sustainable ApproachDescriptionResearch Goal
Green Catalysis Utilizing efficient, reusable, and non-toxic catalysts for synthesis.Reduce waste and energy consumption in the production process. acs.orgnih.gov
Environmentally Benign Solvents Replacing traditional organic solvents with water or other green alternatives.Minimize the environmental impact of the chemical process. acs.org
One-Pot Synthesis Combining multiple synthetic steps into a single reaction vessel.Improve efficiency and reduce the generation of intermediate waste. acs.org
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.Minimize by-product formation and improve resource efficiency. chemrxiv.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (4-Cyclohexylphenyl)amine sulfate, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves sulfonation or sulfation of the parent amine. A common approach is reacting (4-cyclohexylphenyl)amine with sulfuric acid under controlled conditions (e.g., low temperature to avoid over-sulfonation). Evidence from related sulfonamide syntheses suggests using anhydrous solvents like dichloromethane and precise stoichiometric ratios to minimize side products . Optimization may require monitoring via thin-layer chromatography (TLC) or in-situ NMR to track intermediate formation.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of analytical techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm cyclohexyl and phenyl group integration.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., expected m/z for C₁₂H₁₇N·H₂SO₄).
  • Elemental analysis : Confirm sulfur content (~12.5% for sulfate) .
  • HPLC : Reverse-phase chromatography with UV detection to assess purity (>95% recommended for biological assays).

Q. What are the solubility properties of this compound in common solvents, and how do they impact experimental design?

  • Methodology : The compound is likely polar due to the sulfate group, favoring solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in non-polar solvents (e.g., hexane). Pre-saturation studies in buffers (pH 4–9) are critical for biological assays. Solubility data from PubChem for analogous sulfonamides suggest solubility in DMSO up to 50 mM .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodology : Discrepancies may arise from impurities or assay conditions. Strategies include:

  • Reproducibility checks : Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) and assay formats (e.g., fluorescence vs. luminescence).
  • Metabolite profiling : Use LC-MS to identify degradation products that might interfere with results .
  • Structural analogs : Compare activity with derivatives lacking the sulfate group to isolate functional group contributions .

Q. What reaction mechanisms govern the oxidation and reduction of this compound, and how do side products form?

  • Methodology :

  • Oxidation : Under strong oxidizing agents (e.g., KMnO₄), the amine may convert to nitroso or nitro derivatives, while the sulfate group remains intact. Monitor via IR spectroscopy for NO₂ stretches (~1520 cm⁻¹) .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) can reduce the amine to a secondary amine, but excess reductants may cleave the sulfate ester. Use controlled reaction times and quenching .

Q. How can computational modeling predict the binding affinity of this compound to neurological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate interactions with targets like γ-secretase (implicated in Alzheimer’s disease). Validate with crystal structures of analogous inhibitors (e.g., CAS 471905-41-6) .
  • QSAR models : Corrogate electronic parameters (e.g., logP, H-bond donors) with activity data from PubChem BioAssay entries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.